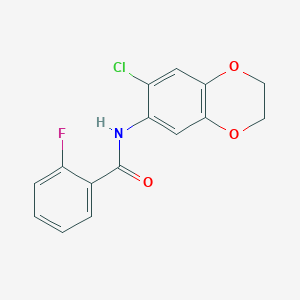

![molecular formula C12H12N4O2S B493876 (9-Ethyl-9h-benzo[4,5]imidazo-[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 701929-58-0](/img/structure/B493876.png)

(9-Ethyl-9h-benzo[4,5]imidazo-[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-Ethyl-9h-benzo[4,5]imidazo-[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid (EBIAT) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of benzoic acid, and has been studied for its ability to act as a prodrug, as well as its potential use as a drug delivery system. EBIAT has been studied for its potential use in drug delivery, as it has been found to be more stable and better absorbed than other benzoic acid derivatives. Additionally, EBIAT has been studied for its ability to act as a prodrug, meaning that it can be used to deliver a drug more effectively to its target site.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Biological Activity

- Ethyl esters of (9-substituted-imidazo[1,2-a]benzimidazolyl-2)acetic acids, related to the compound , have been synthesized. Studies on these compounds' chemical properties like hydrolysis, decarboxylation, hydrazinolysis, and hydrazone formation reveal a range of biological activities including fungicidal, antimicrobial, and antiarrhythmic properties, and effects on brain rhythmogenesis (Anisimova et al., 2011).

Synthesis and Anti-inflammatory Activity

- Another study describes the synthesis of 6,7-dialkoxy-2-arylmethylidene-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3]thiazol-3-ones from compounds similar to (9-Ethyl-9h-benzo[4,5]imidazo-[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid. These synthesized compounds exhibit notable anti-inflammatory activity (Labanauskas et al., 2000).

Antimicrobial Activity

- The use of a similar compound, {7H-1,2,4-triazolo[1,5-d]tetrazol-6-ylsulfanyl} acetic acid hydrazide, in synthesizing various heterocyclic compounds shows promising results in antimicrobial activity. This suggests potential applications of related compounds in the development of new antimicrobial agents (Taha & El-Badry, 2007).

Catalytic Synthesis Applications

- In a different study, thiamine hydrochloride (VB1) was used as a catalyst in the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, indicating the potential of these compounds in innovative synthetic methods (Liu, Lei, & Hu, 2012).

Antioxidant and Antimicrobial Activities

- Research also delves into the antioxidant and antimicrobial activities of benzo[d]imidazole derivatives, suggesting a wide range of therapeutic applications for these compounds (Bassyouni et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(4-ethyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S/c1-2-15-8-5-3-4-6-9(8)16-11(15)13-14-12(16)19-7-10(17)18/h3-6H,2,7H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZCIDFHBWNBTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N3C1=NN=C3SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9-Ethyl-9h-benzo[4,5]imidazo-[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

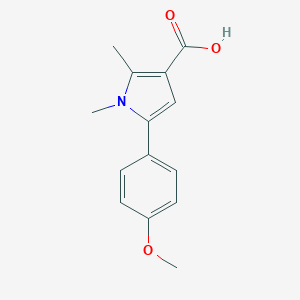

![2-Ethoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B493798.png)

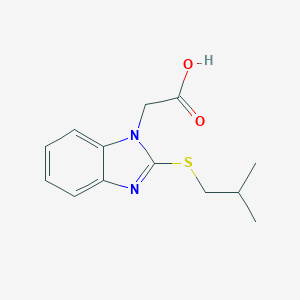

![2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493801.png)

![2-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B493804.png)

![2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493808.png)

![2-[2-(3-methoxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493809.png)

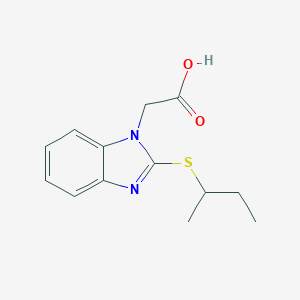

![[2-(isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B493810.png)

![3-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]propanoate](/img/structure/B493811.png)

![(2-{[2-(4-tert-butylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B493812.png)

![2-[(1-Phenyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B493815.png)

![3-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}propane-1,2-diol](/img/structure/B493816.png)